3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. Its molecular formula is C7H4Br2N2, and it features bromine substituents at the 3 and 7 positions of the pyrrolo[2,3-c]pyridine framework. This compound has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities, particularly as a lead compound in drug development and organic synthesis .
The compound belongs to the class of dibrominated pyrrolo[2,3-c]pyridines, which are known for their diverse reactivity profiles and applications in various fields such as medicinal chemistry and materials science. Its synthesis typically involves bromination reactions of simpler pyrrolo[2,3-c]pyridine derivatives, making it an important intermediate in organic synthesis.
The synthesis of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. A common approach involves:
The reaction conditions can be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. In industrial settings, larger-scale bromination reactions may employ continuous flow reactors to enhance efficiency and consistency in product quality.
The molecular structure of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine features a bicyclic system where the pyrrole ring is fused to a pyridine ring. The presence of bromine atoms at specific positions significantly influences the electronic properties and reactivity of the compound.
3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is involved in various chemical reactions:
These reactions expand its utility in synthesizing complex organic molecules necessary for drug discovery and development .
The mechanism of action for 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine varies based on its application:
In medicinal contexts, it may act as an inhibitor targeting specific enzymes or receptors. The presence of bromine enhances binding affinity through:
This structural versatility allows it to modulate biological pathways effectively .
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm structural integrity post-synthesis .
3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine has several applications:
Halogenated pyrrolopyridines represent a structurally distinctive class of nitrogen-containing heterocycles that demonstrate significant promise in addressing pharmacologically challenging targets. The fusion of pyrrole and pyridine rings creates an electron-deficient aromatic system that readily interacts with biological macromolecules, while strategic halogenation (particularly bromination) enhances target affinity and modulates physicochemical properties. The 3,7-dibromo substitution pattern on the 1H-pyrrolo[2,3-c]pyridine scaffold generates a versatile molecular framework that combines synthetic versatility with targeted bioactivity [4] .
These compounds exhibit pronounced effects on kinase signaling pathways and receptor modulation. Research indicates that brominated pyrrolopyridines serve as privileged scaffolds for developing inhibitors targeting fibroblast growth factor receptors (FGFRs) – tyrosine kinases implicated in oncogenesis and angiogenesis. The dibromo substitution enables precise molecular recognition within the ATP-binding pockets of these kinases through halogen bonding interactions with backbone carbonyl oxygen atoms . Additionally, their planar architecture facilitates π-stacking interactions with aromatic residues in binding sites, as evidenced in allosteric modulators of metabotropic glutamate receptors (mGluR5) [3].
Table 1: Bioactive Brominated Pyrrolopyridines in Medicinal Research
Compound Name | Molecular Target | Biological Activity | Structural Features |
---|---|---|---|
3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | FGFR | Antiproliferative activity | C5/C7 bromination, electron-deficient core |
5,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | NF-κB inducing kinase (NIK) | Disruption of non-canonical NF-κB pathway | Symmetric bromination at fused positions |
1H-Pyrrolo[2,3-c]pyridine-7-carboxamides | mGluR5 | Allosteric receptor antagonism | Carboxamide functionalization |
3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine | FGFR1-4 | Selective kinase inhibition | C3/C5 bromination, hydrogen-bond donor |
The strategic incorporation of bromine atoms significantly influences drug-like properties. Bromination generally increases lipophilicity (cLogP ~2.8-3.5), enhancing membrane permeability while maintaining appropriate solubility profiles for cellular uptake [4]. This balance is critical for compounds targeting intracellular enzymes and receptors. Furthermore, the substantial atomic radius of bromine (compared to chlorine or fluorine) creates distinct hydrophobic binding pockets inaccessible to smaller halogens, contributing to improved target selectivity – a key advantage in kinase inhibitor development where off-target effects present significant clinical challenges .
The positional orientation of bromine atoms on the pyrrolopyridine scaffold dictates electronic distribution, hydrogen bonding capacity, and overall molecular conformation – factors that collectively determine biological performance. In the 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine structure, bromine at C7 exerts strong electron-withdrawing effects that acidify the N1-H proton (pKa ~12-14), enhancing hydrogen-bond donation capability to key receptor residues. Concurrently, the C3 bromine creates a synthetic handle for palladium-catalyzed cross-coupling reactions while sterically blocking metabolic oxidation at this vulnerable position [4] .
X-ray crystallographic studies of analogous dibrominated systems reveal crucial structural insights:
Table 2: Structural and Electronic Consequences of Bromine Positioning
Bromine Position | Steric Influence | Electronic Effects | Synthetic Utility |
---|---|---|---|
C3 | Blocks metabolic oxidation | Moderately electron-withdrawing (σₘ = 0.37) | Suzuki-Miyaura coupling site |
C5 | Creates hydrophobic pocket | Strongly electron-withdrawing (σₚ = 0.23) | Nucleophilic displacement |
C7 | Induces ring planarity distortion | Acidifies N-H proton (ΔpKa = -1.2) | Orthogonal functionalization |
3,7-Dibromo | Synergistic steric occlusion | Combined σₚ value = 0.60 | Sequential cross-coupling capability |
The 3,7-dibromo pattern demonstrates particular advantages in anticancer applications. Molecular modeling indicates that simultaneous bromination at these positions generates optimal hydrophobic contact surfaces with the hydrophobic region II of FGFR1's ATP-binding pocket (binding energy ΔG = -9.8 kcal/mol). This configuration improves van der Waals contacts with valine 561 and alanine 564 residues while the electron-deficient core forms cation-π interactions with lysine 514 – interactions not observed in mono-brominated analogs . Synthetic studies further confirm that 3,7-dibrominated derivatives undergo regioselective coupling at C3 before C7 (ΔΔG‡ = 2.3 kcal/mol), enabling sequential functionalization to create diverse bioactive analogs [4] .
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: